Product packaging for HS-10296(Cat. No.:)

HS-10296

Cat. No.: B1574643
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI) Development

The development of EGFR-TKIs has transformed the treatment landscape for NSCLC patients harboring activating EGFR mutations. However, the transient nature of initial responses necessitated continuous innovation, leading to the evolution of successive generations of these inhibitors.

Evolution of EGFR-TKIs and the Emergence of Third-Generation Inhibitors

The journey of EGFR-TKIs began with the first-generation inhibitors, such as gefitinib (B1684475) and erlotinib. These agents are reversible inhibitors that effectively target common activating EGFR mutations, including exon 19 deletions and the L858R point mutation in exon 21. guidetopharmacology.orgmims.commims.comciteab.comfrontiersin.orguni.luresearchgate.netciteab.comnih.gov While these drugs demonstrated significant clinical benefits over traditional chemotherapy, most patients inevitably developed acquired resistance, typically within 8 to 14 months of treatment. guidetopharmacology.orgmims.comfrontiersin.orguni.luresearchgate.netnih.gov

To overcome this resistance, second-generation EGFR-TKIs like afatinib (B358) and dacomitinib (B1663576) were developed. These are irreversible inhibitors that also target activating EGFR mutations. guidetopharmacology.orgmims.commims.comfrontiersin.orguni.luresearchgate.netnih.gov While showing improved efficacy in some contexts, they often lacked sufficient selectivity for mutant EGFR over wild-type (WT) EGFR, leading to dose-limiting toxicities and a narrow therapeutic window. mims.comuni.lu

A pivotal understanding in the evolution of EGFR-TKIs was the identification of the T790M mutation as the predominant mechanism of acquired resistance to first- and second-generation inhibitors, accounting for approximately 50-60% of resistance cases. guidetopharmacology.orgguidetopharmacology.orgmims.comfrontiersin.orguni.luresearchgate.netnih.gov This discovery spurred the development of third-generation EGFR-TKIs, specifically designed to overcome this resistance mechanism. HS-10296, along with osimertinib (B560133) and alflutinib, are prime examples of these third-generation inhibitors. guidetopharmacology.orgmims.commrc.ac.ukguidetopharmacology.orgmims.comfrontiersin.orguni.luresearchgate.netnih.gov

Rationale for Selective EGFR-T790M Mutation Targeting

The T790M mutation, a threonine-to-methionine substitution at position 790 in the EGFR kinase domain, confers resistance by increasing the affinity of the ATP binding site and creating steric hindrance that impedes the binding of first- and second-generation TKIs. dntb.gov.uamims.comuni.lu The lack of selectivity of earlier generation TKIs for mutant EGFR over WT EGFR resulted in off-target toxicities, which limited their clinical utility in overcoming T790M-mediated resistance. mims.comuni.lu

Third-generation EGFR-TKIs, including this compound, were rationally designed to selectively inhibit both the common activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing WT EGFR. guidetopharmacology.orgdntb.gov.uamims.comfrontiersin.orgnih.gov This enhanced selectivity is crucial for improving the therapeutic index, allowing for effective targeting of resistant tumor cells with reduced adverse effects associated with WT EGFR inhibition.

Research Significance of this compound as a Targeted Therapeutic Agent

This compound is recognized as an orally available, potent, highly selective, and irreversible third-generation EGFR-TKI. guidetopharmacology.orgdntb.gov.uamrc.ac.uk Its mechanism of action involves targeting both EGFR-sensitizing mutations (such as G719X, exon 19 deletions, L858R, and L861Q) and the T790M resistance mutation. guidetopharmacology.orgdntb.gov.uamims.commrc.ac.uk

Inhibitory Activity: In in vitro studies, this compound has demonstrated strong inhibitory activity against key EGFR mutations. It exhibits remarkable potency against T790M, T790M/L858R, and T790M/Del19 mutations, with significantly lower activity against wild-type EGFR.

Table 1: Inhibitory Activity (IC50) of this compound against EGFR Mutations

EGFR Mutation TypeIC50 (nM)
T790M0.37
T790M/L858R0.29
T790M/Del190.21
Wild Type (WT)3.39

Furthermore, this compound strongly inhibited the proliferation of NCI-H1975 cells (EGFR L858R/T790M mutation) and PC-9 cells (EGFR ex19del), with IC50 values of 17.5 nM and 24.0 nM, respectively. Its activity against wild-type EGFR (NCI-H292 cells) was much weaker (IC50 = 443.5 nM), confirming its mutant-selective nature. guidetopharmacology.org

Clinical Research Findings: Clinical trials have underscored the therapeutic potential of this compound in NSCLC patients.

Phase I Trial (Pretreated EGFR T790M+ NSCLC): A multicenter, open-label Phase I trial evaluated this compound in patients with advanced NSCLC harboring the EGFR T790M mutation who had been pretreated with EGFR-TKIs. The study reported an objective response rate (ORR) of 52% and a disease control rate (DCR) of 92%. The median progression-free survival (PFS) was 11.0 months. guidetopharmacology.org

Phase II APOLLO Study (Recurrent NSCLC with T790M): This study further demonstrated the efficacy of this compound (Aumolertinib). It showed an ORR of 68.9% and a DCR of 93.4% in patients with recurrent NSCLC harboring EGFR T790M mutations. The median PFS observed was 12.3 months. Notably, this compound also exhibited favorable blood-brain barrier permeability, with an intracranial ORR of 61.5% in patients with CNS metastasis. guidetopharmacology.orgguidetopharmacology.org

Phase III Trial (First-line vs. Gefitinib): In a randomized Phase III trial comparing this compound (Aumolertinib) to gefitinib as first-line treatment for patients with locally advanced or metastatic NSCLC with EGFR exon 19 deletion or L858R mutations, this compound significantly prolonged PFS. The median PFS was 19.3 months for this compound compared to 9.9 months for gefitinib (Hazard Ratio [HR] 0.46, p < 0.0001). The duration of response (DoR) was also significantly prolonged (18.1 months vs. 8.3 months; HR 0.38, p < 0.0001).

Phase III POLESTAR Trial (Unresectable Stage III EGFR-mutated NSCLC after Chemoradiotherapy): Interim analysis data from the POLESTAR trial demonstrated that aumolertinib significantly improved PFS compared to placebo in patients with unresectable, stage III EGFR-mutated NSCLC following definitive chemoradiotherapy. Aumolertinib achieved a median PFS of 30.4 months, compared to 3.8 months for placebo (HR, 0.200; 95% CI, 0.114-0.352; log-rank P < .0001).

Table 2: Summary of Key Clinical Efficacy Data for this compound

Study Type (Patient Population)Objective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
Phase I (Pretreated EGFR T790M+ NSCLC)52% guidetopharmacology.org92% guidetopharmacology.org11.0 months guidetopharmacology.orgNot specified
Phase II APOLLO (Recurrent EGFR T790M+ NSCLC)68.9% guidetopharmacology.orgguidetopharmacology.org93.4% guidetopharmacology.orgguidetopharmacology.org12.3 months guidetopharmacology.orgguidetopharmacology.org15.1 months guidetopharmacology.org
Phase III (First-line vs. Gefitinib for EGFR Ex19del/L858R)Not explicitly statedNot explicitly stated19.3 months (vs 9.9 months for Gefitinib)18.1 months (vs 8.3 months for Gefitinib)
Phase III POLESTAR (Unresectable Stage III EGFR-mutated NSCLC)Not explicitly statedNot explicitly stated30.4 months (vs 3.8 months for Placebo)Not specified

Additional Research Insights: Beyond its primary role as an EGFR-TKI, research has also explored other potential activities of this compound. It has been found to reverse multidrug resistance mediated by the ABCB1 (P-glycoprotein) transporter in cancer cells at submicromolar concentrations. This effect is achieved by inhibiting the drug transport activity of ABCB1 without affecting its expression level, suggesting a potential role in overcoming certain forms of drug resistance in cancer. mims.comnih.gov

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HS-10296;  HS 10296;  HS10296; 

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Hs 10296

Direct Kinase Inhibition Profile of HS-10296

This compound exhibits a distinct kinase inhibition profile, demonstrating potent and selective activity against specific EGFR mutations while showing differential activity against wild-type EGFR.

This compound has shown strong inhibitory activity against common EGFR-sensitizing mutations. It effectively inhibited the proliferation of PC-9 cells, which harbor an EGFR exon 19 deletion, with an IC50 of 24.0 nM. Furthermore, this compound demonstrated potent inhibitory activity against cell lines carrying the EGFR L858R mutation, specifically NCI-H1975 cells (which also carry T790M), with an IC50 of 17.5 nM. Beyond these, this compound is also capable of inhibiting other sensitive EGFR mutations, including G719X and L861Q, as well as complex mutations such as T790M/L858R and T790M/Del19 uni.lu. The inhibitory concentrations against these complex mutations are notably low, with IC50 values of 0.29 nM for T790M/L858R and 0.21 nM for T790M/Del19 wikipedia.orguni.lucenmed.comnih.govnih.gov.

Table 1: Inhibitory Activity (IC50) of this compound against EGFR-Sensitizing Mutations

EGFR Mutation TypeCell LineIC50 (nM)Reference
Exon 19 DeletionPC-924.0
L858R/T790MNCI-H197517.5
T790M/L858RN/A0.29 wikipedia.orguni.lucenmed.comnih.govnih.gov
T790M/Del19N/A0.21 wikipedia.orguni.lucenmed.comnih.govnih.gov
G719X, L861QN/AInhibitory activity observed uni.lu

This compound is recognized as a highly selective, third-generation EGFR TKI specifically designed to overcome the T790M resistance mutation, which is a common mechanism of acquired resistance to earlier generations of EGFR inhibitors wikipedia.orguni.lucenmed.comnih.govnih.gov. This compound exhibits potent inhibitory activity against the T790M mutation with an IC50 of 0.37 nM wikipedia.orguni.lucenmed.comnih.govnih.gov. Its mechanism involves irreversible binding to the ATP-binding site of the mutated EGFR, effectively inhibiting its tyrosine kinase activity and preventing T790M-mediated signaling, which ultimately leads to cell death in tumor cells expressing this mutation nih.gov. This targeted action is crucial for patients who have developed resistance to previous EGFR TKI therapies.

A key characteristic of this compound is its differential activity between mutant and wild-type EGFR. While demonstrating potent inhibition of mutant EGFR forms, this compound exhibits significantly weaker activity against wild-type EGFR wikipedia.orguni.lunih.govnih.gov. For instance, its inhibitory activity against wild-type EGFR in NCI-H292 cells was measured at an IC50 of 443.5 nM, which is substantially higher than its IC50 values for mutant EGFR forms. This translates to an approximately tenfold difference in inhibitory activity when compared to its potency against T790M/L858R and T790M/Del19 mutations. This high specificity for mutant EGFR over wild-type EGFR is advantageous as it helps minimize off-target effects that can be associated with less selective inhibitors.

Table 2: Comparative Inhibitory Activity (IC50) of this compound against Mutant vs. Wild-Type EGFR

EGFR TypeIC50 (nM)Reference
T790M0.37 wikipedia.orguni.lucenmed.comnih.govnih.gov
T790M/L858R0.29 wikipedia.orguni.lucenmed.comnih.govnih.gov
T790M/Del190.21 wikipedia.orguni.lucenmed.comnih.govnih.gov
Wild-Type (NCI-H292 cells)443.5
Wild-Type (general)3.39 wikipedia.orguni.lunih.govnih.gov

Selective Inhibition of EGFR T790M Resistance Mutation by this compound

Modulation of Downstream Signaling Pathways by this compound

The inhibition of EGFR by this compound leads to a subsequent modulation of crucial downstream signaling pathways that are vital for cancer cell survival, proliferation, and angiogenesis.

This compound significantly inhibits the phosphorylation of EGFR and its downstream effector, AKT. By inhibiting the EGFR/PI3K/AKT signaling pathway, this compound effectively suppresses cell proliferation and induces both autophagy and apoptosis in cancer cells, as observed in studies involving MDA-MB-231 cells. The blockade of mutated EGFR by this compound prevents its autophosphorylation, thereby disrupting the activation of the PI3K/AKT pathway, which is critical for the survival and growth of cancer cells. Furthermore, in combination studies, this compound has been shown to synergistically enhance the inhibition of AKT phosphorylation when combined with other agents like famitinib (B1672043) in EGFR-mutant NSCLC cell lines such as NCI-H1975 and PC-9.

Similar to its effect on the PI3K/AKT pathway, this compound alone has been demonstrated to significantly inhibit the phosphorylation of EGFR and its downstream component, ERK. The effective inhibition of mutated EGFR by this compound leads to the suppression of the MAPK/ERK pathway, which is instrumental in regulating cancer cell proliferation and survival. Experimental findings indicate that this compound, particularly in combination with famitinib, can synergistically inhibit ERK phosphorylation in NCI-H1975 and PC-9 cells. This synergistic inhibition of ERK phosphorylation may also contribute to improved anti-angiogenic effects, as suggested by its impact on HUVEC cells.

Table 3: Impact of this compound on Downstream Signaling Pathways

Pathway ComponentEffect of this compound (alone)Synergistic Effect (with Famitinib)Reference
EGFR PhosphorylationSignificant inhibitionEnhanced inhibition
AKT PhosphorylationSignificant inhibitionGreatly potentiated inhibition
ERK PhosphorylationSignificant inhibitionGreatly potentiated inhibition

Influence on STAT3 Signaling

This compound has been observed to influence STAT3 signaling, particularly in the context of the tumor microenvironment. Studies have shown that this compound can decrease the expression of phosphorylated STAT3 (p-STAT3) that is induced by M2-polarized tumor-associated macrophages (TAMs) in NSCLC cells. This suggests a role for this compound in modulating the pro-tumorigenic effects mediated by these macrophages, which often involve STAT3 activation.

Cellular Phenotypic Effects Induced by this compound

This compound elicits a range of significant cellular phenotypic effects, contributing to its anti-tumor efficacy. These effects include the inhibition of cell proliferation, induction of apoptosis, modulation of autophagy, suppression of cell migration and invasion, and mechanisms of angiogenesis inhibition.

Inhibition of Cell Proliferation

This compound demonstrates potent inhibitory effects on the proliferation of cancer cells, particularly those harboring EGFR mutations. It strongly inhibits the proliferation of EGFR-mutant NSCLC cell lines, such as NCI-H1975 (EGFR L858R/T790M mutation) and PC-9 (EGFR ex19del), exhibiting half-maximal inhibitory concentration (IC50) values in the nanomolar range. For instance, the IC50 values were reported as 17.5 nM for NCI-H1975 cells and 24.0 nM for PC-9 cells. In contrast, its activity against wild-type EGFR cells, such as NCI-H292, is considerably weaker, with an IC50 of 443.5 nM, highlighting its selectivity for mutant EGFR.

Furthermore, this compound significantly inhibits the proliferation of triple-negative breast cancer (TNBC) MDA-MB-231 cells. The IC50 values for MDA-MB-231 cells decreased with prolonged exposure, from 8.393 µmol/L at 24 hours to 2.016 µmol/L at 72 hours. This antiproliferative effect is mechanistically linked to its inhibition of the EGFR/PI3K/AKT signaling pathway. When combined with famitinib, this compound exhibits synergistic effects in inhibiting the proliferation of NSCLC cells.

Table 1: this compound IC50 Values for Cell Proliferation Inhibition

Cell Line (EGFR Genotype)IC50 (nM) for this compound (72h)Reference
NCI-H1975 (L858R/T790M)17.5
PC-9 (ex19del)24.0
NCI-H292 (Wild-type)443.5

Table 2: this compound IC50 Values in MDA-MB-231 Cells

Cell LineTreatment Duration (h)IC50 (µmol/L)Reference
MDA-MB-231248.393
MDA-MB-231482.777
MDA-MB-231722.016

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death, in various cancer cell types, including NSCLC cells and TNBC MDA-MB-231 cells. In MDA-MB-231 cells, treatment with 8 µmol/L this compound resulted in an apoptosis rate of (21.63 ± 2.97)%. The induction of apoptosis by this compound is characterized by the activation of key apoptosis-related proteins, such as caspase-3, and the subsequent cleavage of its substrate, PARP. This pro-apoptotic effect is primarily mediated through the inhibition of the EGFR/PI3K/AKT signaling pathway. The combination of this compound with famitinib has been shown to strengthen the induction of apoptosis in NSCLC cells.

Autophagy Modulation

Beyond apoptosis, this compound also modulates autophagy, a cellular process involving the degradation and recycling of cellular components. Studies in MDA-MB-231 cells have revealed that this compound induces autophagy, evidenced by the observation of autophagy vesicles under electron microscopy and a significant increase in the expression of the autophagy-related protein light chain 3B (LC3B). Interestingly, when autophagy was inhibited using chloroquine (B1663885) (CQ), this compound-induced cell death was significantly enhanced. This suggests that autophagy might initially serve as a survival mechanism in response to this compound treatment, and its blockade can augment the cytotoxic effects of the compound. The modulation of autophagy by this compound is also linked to its inhibitory action on the EGFR/PI3K/AKT signaling pathway.

Suppression of Cell Migration and Invasion

This compound demonstrates the ability to suppress cancer cell migration and invasion, critical processes in tumor metastasis. It has been shown to inhibit the migration and invasion of NSCLC cells. In co-culture experiments involving M2-polarized tumor-associated macrophages (TAMs), which typically promote NSCLC cell migration and invasion, this compound effectively inhibited these effects. Furthermore, this compound significantly potentiates the inhibitory effects of famitinib on the proliferation and migration of human umbilical vein endothelial cells (HUVEC), a process potentially mediated by synergistic inhibition of ERK phosphorylation.

Mechanisms of Angiogenesis Inhibition

Effects on Endothelial Cell Proliferation and Migration

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, proliferation, and metastasis, making it a crucial target for cancer therapies genecards.org. Studies investigating the effects of this compound on endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs), have revealed its involvement in modulating key angiogenic processes.

While this compound alone did not alter Vascular Endothelial Growth Factor (VEGF) production, its combination with famitinib, a multi-targeted tyrosine kinase inhibitor, demonstrated a synergistic effect on inhibiting HUVEC proliferation and migration genecards.orgguidetopharmacology.org. This synergistic activity was observed in assays designed to measure cell viability and migratory capabilities. HUVEC proliferation was assessed using the Cell Counting Kit-8 (CCK8) assay, which quantifies viable cells based on metabolic activity guidetopharmacology.org. Cell migration was evaluated using a two-chamber transwell system, allowing for the measurement of cell movement through a porous membrane towards a chemotactic gradient genecards.orgguidetopharmacology.orguniprot.org.

The proposed mechanism underlying this synergistic inhibition of endothelial cell proliferation and migration involves enhanced inhibition of Extracellular signal-Regulated Kinase (ERK) phosphorylation genecards.org. ERK, a component of the Mitogen-Activated Protein Kinase (MAPK) pathway, plays a vital role in regulating various cellular functions including cell proliferation, survival, and differentiation uniprot.orguniprot.orgguidetopharmacology.org. The combined action of this compound and famitinib appears to synergistically suppress this signaling pathway, thereby impacting endothelial cell functions essential for angiogenesis.

Due to the nature of the available research findings, specific numerical data tables detailing the exact percentages of inhibition or cell counts for this compound's effects on endothelial cell proliferation and migration, when used alone or in combination, were not extractable from the provided text snippets. However, the qualitative findings consistently indicate a synergistic inhibitory effect on HUVEC proliferation and migration in the presence of both compounds genecards.orgguidetopharmacology.org.

Regulation of Angiogenic Factor Secretion

The role of this compound in the regulation of angiogenic factor secretion has been specifically examined, particularly concerning Vascular Endothelial Growth Factor (VEGF). VEGF is a potent mediator of angiogenesis and vasculogenesis, inducing endothelial cell proliferation, migration, and survival, and is often overexpressed in various cancers, including non-small cell lung cancer (NSCLC) nih.gov.

Crucially, research indicates that this compound, when investigated as a single agent, did not alter VEGF production genecards.org. This suggests that its contribution to anti-angiogenic effects is not primarily through the direct modulation of VEGF secretion by tumor cells. Instead, the synergistic antitumor effects observed when this compound is combined with famitinib are partly attributed to the synergistic inhibition of tumor angiogenesis in tumor tissues genecards.org. Famitinib itself is known to be a multi-targeted receptor TKI that inhibits various tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), contributing to its anti-angiogenic activity. Therefore, while this compound impacts endothelial cell functions when combined with other agents, its direct influence on the secretion of angiogenic factors like VEGF appears to be minimal.

Preclinical Efficacy and Pharmacodynamics of Hs 10296

In Vivo Efficacy in Preclinical Tumor Models

Xenograft Models of EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC)

Subcutaneous Models of Tumor Regression

Preclinical investigations have explored the antitumor activity of HS-10296 in various in vitro and in vivo models. This compound has shown strong inhibitory effects on the proliferation of NSCLC cell lines harboring EGFR mutations. Specifically, it potently inhibited the proliferation of NCI-H1975 cells (EGFR L858R/T790M mutation) with an IC₅₀ of 17.5 nM, and PC-9 cells (EGFR ex19del) with an IC₅₀ of 24.0 nM. In contrast, its activity against NCI-H292 cells (wild-type EGFR) was significantly weaker, with an IC₅₀ of 443.5 nM, indicating its selective targeting of mutant EGFR.

While detailed standalone tumor regression data for this compound in subcutaneous models was not extensively detailed in the provided sources, studies have demonstrated its synergistic antitumor activity when combined with other agents. For instance, in NCI-H1975 and PC-9 xenograft models, the combination of this compound and famitinib (B1672043) exerted significant synergistic antitumor effects. This synergistic effect was attributed to enhanced inhibition of downstream signaling pathways and tumor angiogenesis.

Table 1: this compound Inhibitory Activity on NSCLC Cell Lines (IC₅₀)

Cell LineEGFR GenotypeIC₅₀ (nM)
NCI-H1975L858R/T790M mutation17.5
PC-9ex19del24.0
NCI-H292Wild-type443.5

Evaluation in Patient-Derived Xenograft (PDX) Models

Information on direct evaluation of this compound in Patient-Derived Xenograft (PDX) models was not specifically detailed in the provided search results. However, the compound has been extensively evaluated in cell-line derived xenograft models, such as NCI-H1975 and PC-9, demonstrating its in vivo efficacy, particularly in combination therapies. This compound is recognized for its ability to effectively inhibit the growth of EGFR T790M mutation-positive tumors.

Blood-Brain Barrier Penetration and Efficacy in Central Nervous System Metastasis Models

This compound exhibits a higher likelihood of penetrating the blood-brain barrier (BBB) compared to earlier generation EGFR-TKIs, which is crucial for treating central nervous system (CNS) metastases. This enhanced BBB penetration allows this compound to effectively inhibit brain metastasis in patients with advanced NSCLC.

Clinical studies have reported promising intracranial efficacy for this compound in patients with EGFR T790M mutation-positive NSCLC who have developed brain metastasis. The intracranial objective response rate (ORR) has been reported to be 60.9%, and the intracranial disease control rate (DCR) has been reported to be 91.3%. The intracranial median progression-free survival (PFS) in these patients has been reported as 11.8 months.

Table 2: Intracranial Efficacy of this compound in EGFR T790M+ NSCLC with Brain Metastasis

Efficacy MetricValue
Intracranial Objective Response Rate (ORR)60.9%
Intracranial Disease Control Rate (DCR)91.3%
Intracranial Median Progression-Free Survival (PFS)11.8 months

Pharmacodynamic Biomarkers of Response in Preclinical Models

This compound's mechanism of action involves the modulation of key signaling pathways and cellular processes, which can be assessed through pharmacodynamic biomarkers.

Modulation of Target Phosphorylation (EGFR, AKT, ERK)

As an EGFR-TKI, this compound primarily functions by inhibiting the phosphorylation of EGFR. Preclinical studies have shown that this compound alone significantly inhibits the phosphorylation of EGFR and its downstream signaling molecules, including AKT and ERK wikipedia.org. The inhibition of AKT and ERK activities is considered essential to the antitumor activity of this compound.

When combined with famitinib, this compound's effects on these pathways are synergistically enhanced. Famitinib greatly potentiated the inhibition of AKT and ERK phosphorylation by this compound in both NCI-H1975 and PC-9 cells. This synergistic inhibition of AKT and ERK phosphorylation contributes to the observed synergistic inhibition of cell proliferation. This compound also significantly potentiated the effects of famitinib on inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVEC), potentially through synergistic inhibition of ERK phosphorylation, suggesting an improvement in angiogenesis inhibition.

Changes in Cell Cycle and Apoptosis Markers

This compound impacts cell cycle progression and induces apoptosis in cancer cells. The inhibition of the EGFR/PI3K/AKT pathway by this compound leads to reduced proliferation and induction of autophagy and apoptosis in triple-negative breast cancer MDA-MB-231 cells.

In NSCLC cells, the combination of this compound and famitinib induced a greater extent of cleaved caspases 3 and poly-(ADP-ribose) polymerase (PARP), both of which are established markers of cell apoptosis, compared to either drug alone. Famitinib was observed to strengthen the effects of this compound on inducing apoptosis of NSCLC cells, likely through synergistic inhibition of AKT and ERK phosphorylation. Furthermore, this compound, along with other third-generation EGFR-TKIs, has been shown to decrease human telomerase reverse transcriptase (hTERT) protein levels, indicating an inhibition of telomerase and telomere length and an induction of telomere dysfunction, which can contribute to its therapeutic efficacy.

Investigation of Resistance Mechanisms to Hs 10296

Acquired Resistance Mechanisms to HS-10296

Acquired resistance to third-generation EGFR-TKIs like this compound is a complex phenomenon involving a variety of molecular changes, including novel on-target mutations, activation of alternative signaling pathways, and modifications within the tumor microenvironment mims.commims.com.

Identification of Novel On-Target Resistance Mutations

While this compound is effective against the T790M resistance mutation, tertiary EGFR mutations can emerge as a mechanism of acquired resistance to third-generation EGFR-TKIs nih.gov. A notable example in the context of third-generation EGFR-TKIs is the C797S mutation mims.commims.comnih.gov. This mutation, which replaces a cysteine residue crucial for covalent binding of irreversible TKIs, can significantly reduce the efficacy of agents like osimertinib (B560133) by preventing their irreversible attachment to the EGFR kinase domain mims.commims.comnih.govfrontiersin.org. Although specific data on novel on-target mutations unique to this compound resistance are less detailed in the provided snippets, the emergence of tertiary EGFR mutations, including C797S, represents a general challenge for this class of inhibitors nih.gov.

Characterization of Off-Target Bypass Signaling Pathways

Beyond EGFR mutations, tumors can develop acquired resistance through the activation of alternative, "off-target" signaling pathways that bypass the primary EGFR signaling axis mims.commims.comfrontiersin.org. These bypass pathways can sustain cell survival and proliferation despite effective EGFR inhibition.

Key off-target bypass mechanisms include:

MET Amplification: This is a well-established mechanism of resistance to EGFR-TKIs, including third-generation agents mims.comfrontiersin.org. MET amplification can lead to the activation of ErbB3 phosphorylation, which subsequently sustains downstream PI3K/AKT signaling and promotes cell survival in the presence of EGFR inhibitors frontiersin.org.

HER2/HER3 Upregulation/Amplification: Upregulation or amplification of human epidermal growth factor receptor 2 (HER2) and human epidermal growth factor receptor 3 (HER3) can serve as alternative signaling pathways that contribute to resistance mims.comfrontiersin.orgciteab.com.

Activation of Downstream Pathways: Aberrant activation of downstream signaling cascades, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, can also lead to acquired resistance by providing alternative routes for cell growth and survival mims.comfrontiersin.org. Research indicates that the combination of this compound with famitinib (B1672043) can synergistically inhibit the phosphorylation of AKT and ERK, suggesting the involvement of these pathways in the compound's mechanism of action and resistance nih.gov.

Other Receptor Tyrosine Kinases (RTKs): Overexpression or abnormalities in other RTKs, including AXL, FGFR1, and IGF1R, as well as BCL-2 dysregulation and cell cycle alterations (e.g., CDK4/6), have also been implicated in off-target resistance frontiersin.org.

Role of Tumor Microenvironment Changes in Acquired Resistance

The tumor microenvironment (TME) plays a significant role in modulating drug response and the development of acquired resistance mims.com. Changes within the TME can create a supportive niche for resistant cancer cells.

M2-polarized Tumor-Associated Macrophages (TAMs): M2-polarized TAMs are crucial components of the TME that have been linked to epithelial-mesenchymal transition (EMT) and chemo-resistance in NSCLC mims.com. Studies have shown that this compound can attenuate EMT by suppressing M2-polarized macrophages and down-regulating the EGFR pathway, thereby interrupting the pro-tumorigenic interplay between TAMs and cancer cells mims.com.

Co-mutations: The presence of co-mutations, such as in the tumor protein p53 (TP53) gene, can influence the tumor microenvironment and drug sensitivity, contributing to reduced responsiveness to EGFR-TKIs, including this compound uni.luguidetopharmacology.org.

Intrinsic Resistance Mechanisms to this compound

Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a therapeutic agent from the outset of treatment. This can be influenced by baseline molecular characteristics of the tumor.

Baseline Molecular Determinants of Sensitivity

This compound is a highly selective third-generation EGFR-TKI that primarily targets mutant EGFR. Its baseline efficacy is strongly associated with the presence of specific EGFR mutations nih.govguidetopharmacology.orgwikipedia.org.

EGFR Mutation Status: this compound demonstrates potent inhibitory activity against NSCLC cells harboring EGFR L858R/T790M and EGFR ex19del mutations, with significantly weaker activity against wild-type EGFR nih.govguidetopharmacology.orgwikipedia.orgciteab.com. This selectivity underpins its therapeutic application.

Table 1: Inhibitory Activity (IC50) of this compound on NSCLC Cells with Different EGFR Genotypes

Cell LineEGFR GenotypeIC50 (nM)Reference
NCI-H1975EGFR L858R/T790M17.5 nih.gov
PC-9EGFR ex19del24.0 nih.gov
NCI-H292Wild-type EGFR443.5 nih.gov
T790MEGFR T790M0.37 guidetopharmacology.orgwikipedia.orgciteab.com
T790M/L858REGFR T790M/L858R0.29 guidetopharmacology.orgwikipedia.orgciteab.com
T790M/Del19EGFR T790M/Del190.21 guidetopharmacology.orgwikipedia.orgciteab.com
Wild TypeWild-type EGFR3.39 guidetopharmacology.orgwikipedia.orgciteab.com

Co-mutations: The presence of concurrent mutations, such as in the TP53 gene, at baseline has been associated with reduced responsiveness and a poorer prognosis in NSCLC patients receiving EGFR-TKI therapy, including this compound uni.luguidetopharmacology.org. These co-mutations can influence drug sensitivity and the tumor microenvironment guidetopharmacology.org.

Leptomeningeal Metastases (LM): Baseline leptomeningeal metastases have also been identified as a factor associated with reduced responsiveness to EGFR-TKIs uni.luguidetopharmacology.org. Conversely, a lower number of brain metastases (≤3) and the absence of baseline LM were found to be independent predictors of longer progression-free survival with first-line EGFR-TKIs nih.gov.

Contribution of Epithelial-Mesenchymal Transition (EMT) to Resistance

Epithelial-Mesenchymal Transition (EMT) is a biological process by which epithelial cells lose their cell polarity and cell-cell adhesion and gain migratory and invasive properties. EMT has been strongly linked to the emergence of resistance to EGFR-TKIs in lung cancer mims.commims.comfrontiersin.orgmims.comuni.luguidetopharmacology.org.

Role in Tumor Progression: EMT promotes the proliferation, migration, and invasion of NSCLC cells, contributing to a more aggressive phenotype and reduced sensitivity to chemotherapy mims.com.

Interaction with TME: As mentioned, M2-polarized TAMs in the tumor microenvironment can promote EMT, further exacerbating resistance mims.com. This compound has been shown to mitigate EMT by inhibiting the EGFR pathway and suppressing the activity of M2-polarized macrophages, thereby disrupting their pro-tumorigenic effects mims.com.

Histological Transformation: EMT can also lead to histological or phenotypic transformation, where cancer cells change their lineage, contributing to resistance mechanisms mims.commims.comfrontiersin.org.

Pharmacological Characterization of Hs 10296 in Preclinical Systems

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Preclinical studies have extensively characterized the ADME profile of HS-10296, providing insights into its pharmacokinetic behavior in various animal models.

Oral Bioavailability and Tissue Distribution

This compound demonstrates good oral bioavailability and extensive distribution from plasma into various tissues frontiersin.org. Comparative pharmacokinetic studies in mice have shown that aumolertinib (this compound) exhibits superior bioavailability and tissue distribution features compared to other EGFR-TKIs like osimertinib (B560133) and gefitinib (B1684475) researchgate.netresearchgate.nethep.com.cn. After a single equivalent dose ratio or equal dose gavage in mice, aumolertinib displayed the largest area under the concentration-time curve (AUC) in both plasma and bone marrow researchgate.nethep.com.cn. Furthermore, at the time of reaching maximum concentration (tmax), the concentrations of aumolertinib were significantly higher than those of osimertinib and gefitinib in nine important tissues of mice researchgate.nethep.com.cn. The ability of aumolertinib to easily penetrate the blood-brain barrier has been demonstrated in mouse models of non-small cell lung cancer (NSCLC) brain and spinal cord metastases, where it effectively inhibited these metastases spandidos-publications.com.

In a study involving healthy Chinese male participants, total radioactivity (TRA) in plasma peaked rapidly, with a Tmax of 4.0 hours, indicating quick absorption nih.gov. However, the compound was cleared slowly in vivo, exhibiting a mean terminal elimination half-life (T1/2) of up to 863 hours nih.gov.

Metabolite Identification and Activity (e.g., HAS-719)

This compound undergoes significant metabolism, primarily in the liver researchgate.netfrontiersin.org. Cytochrome P450, family 3, subfamily a (CYP3A), specifically CYP3A4, is identified as the main enzyme system responsible for catalyzing the generation of its major active metabolite, HAS-719 researchgate.netfrontiersin.org. HAS-719 is formed through the removal of a methyl group from the parent compound researchgate.net.

Table 1: Key Metabolic Pathways and Major Metabolites of this compound

MetaboliteFormation PathwayRelative Plasma Exposure (of parent drug)Primary LocationActivity
This compoundParent Compound69.97% (AUC0-48h) nih.govPlasmaActive
HAS-719N-demethylation (via CYP3A/CYP3A4) researchgate.netfrontiersin.org40% researchgate.netfrontiersin.orgPlasma, Urine, Feces nih.govActive (similar to parent) clinicaltrials.gov
M440Demethylation5.08% (AUC0-48h) nih.govPlasma-

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship in Preclinical Models

The PK/PD relationship of this compound has been investigated in preclinical settings to understand the correlation between drug exposure and its biological effects, including target modulation and antitumor activity.

Correlation of Exposure with Target Modulation and Antitumor Activity

This compound is a potent and highly selective third-generation EGFR-TKI designed to target both EGFR-sensitizing mutations and the T790M resistance mutation medchemexpress.comnih.gov. Its mechanism involves irreversible covalent binding to cysteine-797 within the ATP-binding site of the EGFR tyrosine kinase domain mdpi.comresearchgate.netresearchgate.net.

In preclinical in vitro studies, this compound demonstrated strong inhibitory activity against the proliferation of NSCLC cell lines harboring EGFR mutations. Specifically, it inhibited NCI-H1975 cells (EGFR L858R/T790M mutation) with an IC50 of 17.5 nM and PC-9 cells (EGFR ex19del) with an IC50 of 24.0 nM nih.gov. In nude mouse tumor models, this compound potently inhibited tumor growth of NSCLC cell lines H1975 and LU1868 (both with EGFR T790M mutation), as well as HCC827 (with EGFR-sensitizing mutations) clinicaltrials.gov. At a high dose of 20 mg/kg, this compound was capable of inducing almost complete tumor regression in these EGFR-mutant tumor models clinicaltrials.gov. The plasma concentration data for this compound and its metabolite HAS-719 are analyzed using population pharmacokinetic approaches, which may involve exploring the influence of covariates on the pharmacokinetic profile clinicaltrials.gov. A population pharmacodynamic approach is employed to further investigate these relationships clinicaltrials.gov.

Table 2: this compound Inhibitory Activity on NSCLC Cell Lines

Cell LineEGFR GenotypeIC50 (nM)
NCI-H1975L858R/T790M17.5 nih.gov
PC-9ex19del24.0 nih.gov
NCI-H292Wild-type443.5 nih.gov

Off-Target Kinase Selectivity Profile

This compound exhibits a favorable off-target kinase selectivity profile, demonstrating high specificity for mutant EGFR over wild-type EGFR medchemexpress.commedchemexpress.comnih.gov. Preclinical assessments revealed that this compound showed weak or no inhibition against 38 closely related kinases, underscoring its selective EGFR inhibitory action clinicaltrials.gov.

Quantitatively, this compound showed significantly greater inhibitory activity against various mutant EGFR forms compared to wild-type EGFR. Its IC50 values were 0.37 nM for T790M, 0.29 nM for T790M/L858R, and 0.21 nM for T790M/Del19 mutations medchemexpress.commedchemexpress.com. In contrast, its inhibitory effect on wild-type EGFR was considerably less potent, with an IC50 of 3.39 nM medchemexpress.commedchemexpress.com. This selectivity was further supported by in vitro proliferation assays, where this compound inhibited the proliferation of NCI-H292 cells (wild-type EGFR) with much weaker activity (IC50 = 443.5 nM) compared to its potent effects on mutant EGFR cell lines nih.gov.

Combinatorial Research Strategies Involving Hs 10296

Impact on Tumor Microenvironment and Immunomodulation

The tumor microenvironment (TME) plays a pivotal role in cancer progression, metastasis, and resistance to therapy. It comprises various cellular and non-cellular components, including immune cells, stromal cells, and extracellular matrix, which collectively influence tumor behavior researchgate.netbinasss.sa.cr. Immunomodulation within the TME is crucial, as immune cells, particularly macrophages, can adopt phenotypes that either promote or inhibit tumor growth binasss.sa.crum.es. HS-10296 has been shown to exert significant effects on the TME, particularly concerning tumor-associated macrophages and epithelial-mesenchymal transition researchgate.net.

Effects on Tumor-Associated Macrophages (M2-TAMs) and Macrophage Recruitment

This compound has demonstrated the ability to modulate the presence and function of tumor-associated macrophages (TAMs), specifically M2-polarized macrophages (M2-TAMs), which are known to foster tumor progression um.esresearchgate.net. Studies have shown that M2-polarized TAMs actively promote the proliferation, migration, and invasion of NSCLC cells researchgate.net. Treatment with this compound significantly inhibits these pro-tumorigenic effects researchgate.net.

Table 1: Effects of this compound on M2-TAMs and Associated Markers researchgate.net

Feature/MarkerObservation in NSCLC Cells/Tumors (Inhibited by this compound)Associated Pathway/Mechanism
Number of M2-TAMsReducedDownregulation of EGFR pathway
Macrophage RecruitmentLessenedDownregulation of EGFR pathway
CD68/Arginase I Expression (in vivo)ReducedIndicates decrease in M2-TAMs
Vimentin (B1176767) Expression (M2-TAMs induced)DecreasedAssociated with EMT modulation
p-AKT Expression (M2-TAMs induced)DecreasedInhibition of downstream signaling
p-STAT3 Expression (M2-TAMs induced)DecreasedInhibition of downstream signaling
p-ERK Expression (M2-TAMs induced)DecreasedInhibition of downstream signaling

Modulation of Macrophage-Induced Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition (EMT) is a biological process critical for tumor cell invasiveness and metastasis, and it is often facilitated by components of the tumor microenvironment, including M2-polarized macrophages um.esresearchgate.netmednexus.org. This compound has been shown to attenuate EMT facilitated by M2-polarized TAMs in NSCLC researchgate.net. This inhibitory effect on EMT at the tumor site is primarily achieved through the downregulation of the EGFR pathway researchgate.net.

Studies have established a strong positive correlation between the expression of CD163 (an M2-TAM marker) and vimentin (a mesenchymal marker), while a negative correlation exists between CD163 and E-cadherin (an epithelial marker) in NSCLC patients researchgate.net. This indicates that M2-TAMs contribute to the mesenchymal phenotype characteristic of EMT researchgate.net. By intervening in the interplay between TAMs and cancer cells via EGFR pathway inhibition, this compound effectively disrupts this macrophage-induced EMT, thereby impacting critical processes such as proliferation, migration, invasion, and chemo-resistance in NSCLC cells researchgate.net.

Table 2: Impact of this compound on Macrophage-Induced EMT researchgate.net

EMT-Related FeatureObservation in NSCLC Cells/Tumors (Affected by this compound)Associated Mechanism/Effect
EMT Facilitation by M2-TAMsAttenuatedInhibition of the link between TAMs and cancer cells
Vimentin ExpressionDecreased (when M2-TAMs induced)Reversal towards epithelial phenotype
E-cadherin ExpressionIndirectly affected (negative correlation with M2-TAMs)Supports reversal towards epithelial phenotype
Proliferation of NSCLC cellsInhibited (when M2-TAMs promoted)Disruption of M2-TAMs' pro-tumorigenic effects
Migration of NSCLC cellsInhibited (when M2-TAMs promoted)Disruption of M2-TAMs' pro-tumorigenic effects
Invasion of NSCLC cellsInhibited (when M2-TAMs promoted)Disruption of M2-TAMs' pro-tumorigenic effects
EGFR Pathway ActivityDownregulatedCore mechanism for inhibiting EMT and M2-TAMs' effects

Advanced Research Methodologies and Future Directions for Hs 10296

In Silico Modeling and Computational Approaches

Computational approaches, including molecular docking and dynamics simulations, are increasingly vital in drug discovery and development, offering insights into ligand-receptor interactions and binding affinities guidetopharmacology.orgmims.comguidetopharmacology.org. These methods are instrumental in understanding how HS-10296 interacts with its targets and how resistance might develop.

Molecular Docking and Dynamics Simulations for Target Binding Affinity

Molecular docking and dynamics simulations are powerful tools used to predict the binding modes of new drug candidates and evaluate their binding affinity and interactions with target proteins guidetopharmacology.orgmims.com. For this compound (aumolertinib), computational atomistic modeling and docking simulations have been utilized to study its interactions with EGFR complexes citeab.com. This includes covalent docking, which is crucial given this compound's irreversible binding mechanism citeab.comciteab.com.

Studies have involved generating structures for various EGFR mutants, including wild-type (WT) EGFR, EGFR L861Q, and EGFR E709K/G719A, in complex with aumolertinib, often based on existing protein data bank (PDB) codes like 6JXT citeab.com. Molecular dynamics (MD) simulations, frequently performed using software packages such as GROMACS, further elucidate the dynamic behavior of the ligand-protein complex, providing insights into stability and conformational changes over time mims.comciteab.comfrontiersin.org.

This compound exhibits potent inhibitory activity against key EGFR mutations relevant to NSCLC, as demonstrated by its half-maximal inhibitory concentration (IC50) values: uni.lu

EGFR Mutation TypeIC50 (nM)
T790M0.37
T790M/L858R0.29
T790M/Del190.21
Wild Type (WT)3.39

These findings highlight this compound's high selectivity for mutant EGFR over wild-type EGFR, which is a desirable characteristic for targeted therapies uni.lu.

Predictive Modeling for Resistance Development

Tumor resistance is an inherent challenge in cancer therapy, and computational modeling plays a significant role in predicting and understanding the mechanisms of acquired resistance citeab.comresearchgate.net. Predictive modeling for resistance development involves using computational protein structure modeling techniques, such as MODELLER, to forecast how specific mutations in the EGFR protein might affect drug binding and lead to resistance mims.com. For instance, the EGFR L718Q mutation has been shown to mediate resistance to other EGFR TKIs like osimertinib (B560133) by sterically interfering with drug binding mims.com.

Such methodologies can be applied to this compound to anticipate potential resistance pathways. Furthermore, in silico absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies, alongside quantitative structure-activity relationship (QSAR) models, are employed to predict the pharmacokinetic properties and drug-likeness of new molecules, which can indirectly inform on factors influencing resistance or drug efficacy over time guidetopharmacology.orgresearchgate.net. These computational tools aid in identifying molecular alterations that contribute to drug resistance, thereby guiding the development of strategies to overcome it researchgate.netnih.gov.

Application of Advanced Omics Technologies in this compound Research

Omics technologies, including genomics, transcriptomics, and proteomics, provide comprehensive insights into the molecular landscape of cancer and its response to treatment. Their application in this compound research is crucial for identifying resistance markers and analyzing signaling pathways.

Genomics and Transcriptomics for Resistance Marker Identification

Genomics and transcriptomics are indispensable for deciphering the molecular characteristics of tumors, particularly in the context of acquired resistance to EGFR-TKIs. These technologies enable the identification of genetic alterations and changes in gene expression that contribute to drug resistance. For example, studies on transformed small-cell lung cancer (T-SCLC) from EGFR-mutated lung adenocarcinoma, which often develops post-EGFR-TKI resistance, have utilized genomics and transcriptomics to reveal distinct molecular characteristics. RNA sequencing, a transcriptomic technique, has identified differentially expressed genes and enriched pathways, such as those related to the cell cycle and neural differentiation, in T-SCLC.

By applying these advanced techniques to patient samples treated with this compound, researchers can identify novel resistance markers, understand the underlying genetic and transcriptional changes that lead to treatment failure, and potentially develop strategies to overcome them. Next-generation sequencing (NGS) is a key genomic tool used for comprehensive genetic alteration profiling in cancer mims.com.

Proteomics for Signaling Pathway Analysis

Proteomics focuses on the large-scale study of proteins, providing insights into protein expression, modifications, and interactions, which are critical for understanding cellular signaling pathways. In the context of this compound research, proteomics has been directly applied to analyze its impact on cellular signaling. For instance, studies investigating the combined antitumor effects of this compound with other agents, such as famitinib (B1672043), have utilized proteomics to demonstrate synergistic inhibition of EGFR downstream signaling pathways.

Specifically, the combination of this compound and famitinib was shown to synergistically inhibit the phosphorylation of AKT and ERK, two crucial components of EGFR downstream signaling pathways. This demonstrates how proteomics, through the analysis of protein phosphorylation, can reveal the molecular mechanisms by which this compound exerts its effects and how its activity can be enhanced by combination therapies. Broader applications of plasma proteomics in NSCLC also contribute to identifying proteins associated with biological processes induced by various treatments, offering a comprehensive view of drug response and resistance mechanisms.

Development of Novel Preclinical Models for this compound Evaluation

The development and utilization of novel preclinical models are essential for accurately evaluating the efficacy and mechanisms of action of new drugs like this compound. These models bridge the gap between in vitro studies and clinical trials, providing a more physiologically relevant environment for drug testing.

Lung cancer organoid-based drug evaluation models (LCOs) represent a significant advancement in preclinical research. These three-dimensional in vitro models, derived from patient tumors, retain key characteristics of the original tumor, including its histological and genetic features. LCOs are increasingly used to predict drug responsiveness and evaluate the efficacy of various anticancer drugs, including EGFR inhibitors.

For this compound, such organoid models can be invaluable for:

Personalized Drug Screening: Testing this compound on patient-derived organoids to predict individual patient responses and identify optimal treatment strategies.

Resistance Mechanism Studies: Developing organoid models that acquire resistance to this compound to study the emergence of new resistance mutations or bypass signaling pathways in a controlled environment.

Combination Therapy Evaluation: Assessing the synergistic effects of this compound in combination with other therapeutic agents, as demonstrated with famitinib in cell lines and in vivo animal efficacy studies.

Preclinical research has shown that this compound demonstrates activity similar to osimertinib in cell lines harboring EGFR sensitizing and resistance mutations (e.g., ex19del, L858R, and T790M). Therapeutic models utilizing third-generation EGFR-TKIs, including this compound, have been developed to effectively suppress T790M-mediated resistance, further underscoring the importance of these advanced preclinical systems.

Organoid Models for Drug Screening and Resistance Studies

Lung cancer organoid (LCO) models are emerging as invaluable tools in preclinical research, offering a three-dimensional (3D) in vitro system that closely mimics the characteristics and heterogeneity of patient tumors. guidetopharmacology.orgmims.comnih.gov These models are increasingly utilized for drug screening, personalized medicine, and the study of drug resistance mechanisms. guidetopharmacology.orgmims.comnih.gov this compound (Almonertinib) has been incorporated into studies involving patient-derived organoids (PDOs) to evaluate its efficacy against EGFR-sensitizing and T790M resistance mutations in NSCLC. guidetopharmacology.orgmims.com

The ability of LCOs to recapitulate the histological and genetic features of patient tissues under in vitro conditions makes them highly advantageous for predicting drug efficacy. guidetopharmacology.orgmims.comnih.gov Research indicates a significant correlation between clinical data and the sensitivity of lung cancer PDOs to targeted therapies, suggesting their potential for personalized treatment strategies. guidetopharmacology.orgnih.gov While the success rate of LCO generation is notably higher from malignant effusions, further studies are required to enhance the recapitulation of the tumor microenvironment (TME) in organoid models, which is crucial for understanding and overcoming anti-cancer drug resistance. guidetopharmacology.orgnih.gov

Genetically Engineered Mouse Models (GEMMs)

Preclinical studies are fundamental in the drug development pipeline, encompassing pharmacological and toxicological analyses to establish safety and effective dosing. nih.govmims.com While comprehensive, detailed research findings specifically on genetically engineered mouse models (GEMMs) solely for this compound were not extensively highlighted in the provided search results, preclinical evaluations, including in vivo studies, are an integral part of the development process for compounds like this compound to assess their anti-tumor activity and pharmacokinetics prior to clinical trials. nih.govmims.comnih.gov

Exploration of Unexplored Therapeutic Applications and Pathways for this compound

Beyond its established role in NSCLC, research into this compound is expanding to investigate its potential in other cancer types and to identify novel off-targets that could hold therapeutic relevance.

This compound has demonstrated inhibitory effects in other aggressive cancer types, notably triple-negative breast cancer (TNBC). Studies involving MDA-MB-231 TNBC cells have shown that this compound significantly inhibits cell proliferation and induces both autophagy and apoptosis. wikipedia.orgfrontiersin.org This occurs through the inhibition of the EGFR/PI3K/AKT signaling pathway. wikipedia.orgfrontiersin.org Experimental data indicate a dose-dependent inhibitory effect on MDA-MB-231 cell viability, with specific half-maximal inhibitory concentration (IC50) values observed over time. frontiersin.org Furthermore, pretreatment with chloroquine (B1663885), an autophagy inhibitor, was observed to enhance this compound-induced cell death, suggesting that modulating autophagy could be a strategy to augment its efficacy in TNBC. frontiersin.org

Table 1: Inhibitory Activity (IC50) of this compound in MDA-MB-231 Triple-Negative Breast Cancer Cells frontiersin.org

Time PointIC50 (µmol/L)
24 hours8.393
48 hours2.777
72 hours2.016

While primarily known for its selective inhibition of mutant EGFR, this compound also exhibits inhibitory activity against other receptor tyrosine kinases, including HER2 and human epidermal growth factor receptor 4 (HER4). nih.gov This broader activity profile suggests potential therapeutic relevance beyond its primary target in certain contexts.

More importantly, research has uncovered an additional significant activity of this compound: its ability to reverse multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) drug transporter ABCB1 (P-glycoprotein, P-gp). nih.govnih.gov At submicromolar concentrations, this compound was found to inhibit the drug transport activity of ABCB1 without affecting its expression level. nih.govnih.gov This finding suggests that this compound could be repurposed or used in combination therapies to resensitize ABCB1-overexpressing multidrug-resistant cancer cells to conventional chemotherapeutic agents, offering a novel approach to overcome a common challenge in cancer treatment. nih.govnih.gov

Investigation in Other Cancer Types Beyond NSCLC (e.g., Triple-Negative Breast Cancer)

Addressing Current Limitations and Future Research Avenues in Preclinical this compound Studies

Despite the promising efficacy of third-generation EGFR-TKIs like this compound, the development of acquired resistance remains an inevitable challenge, with the underlying mechanisms often being complex. nih.govnih.gov This necessitates the continuous exploration of new therapeutic strategies.

Future research avenues are largely focused on overcoming and preventing drug resistance. This includes the development of combination therapies, bispecific antibody drugs, and antibody-drug conjugates (ADCs). researchgate.net For instance, the combination of this compound with famitinib, a multi-targeted tyrosine kinase inhibitor, has shown synergistic antitumor effects in EGFR-mutant NSCLC cells by enhancing the inhibition of downstream signaling pathways such as AKT and ERK. nih.govmims.com

Preclinical research continues to play a critical role in establishing the safety profile and effective dosing of this compound, thereby facilitating its transition to clinical trials. mims.com While organoid models offer a promising platform for predicting drug responses, larger and more robust prospective clinical trials are needed to definitively correlate organoid-based drug responses with actual patient tumor responses. nih.gov Furthermore, a deeper understanding and better recapitulation of the tumor microenvironment within preclinical models are essential to develop more effective targeted therapy sensitivity platforms and ultimately improve patient outcomes. guidetopharmacology.org

Q & A

Q. How to design in vitro experiments to evaluate HS-10296’s cytotoxic effects on NSCLC cells?

  • Methodology : Use concentration gradients (e.g., 0–16 µM) and time-dependent treatments (24–72 hours) with NSCLC cell lines (e.g., H1975, A549). Assess cell viability via CCK-8 assays and apoptosis via flow cytometry (Annexin V/PI staining). Validate results with clonogenic assays to measure long-term proliferation inhibition. Include controls for baseline apoptosis and normalize data to untreated cells .
  • Key Metrics : IC50 values (e.g., 2.016 µM at 72 hours in MDA-MB-231 cells) and apoptosis rates (e.g., 8 µM this compound induced ~30% apoptosis in MDA-MB-231 cells) .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Methodology : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Use SPSS or R for dose-response curve fitting (e.g., log-linear models). Report mean ± SD and significance thresholds (p < 0.05) .

Q. How to assess this compound’s pharmacokinetic (PK) parameters in preclinical models?

  • Methodology : Administer oral doses to rodents/dogs and collect plasma samples at intervals (e.g., 0–24 hours). Use LC-MS/MS to quantify this compound and its metabolite (HAS-719). Calculate AUC, Cmax, and Tmax. Note species-specific differences: this compound has ≥99.5% plasma protein binding in rats, dogs, and humans, with high brain penetration (brain-to-plasma ratio >1) .

Advanced Research Questions

Q. What strategies mitigate this compound-induced autophagy in triple-negative breast cancer (TNBC) models?

  • Methodology : Co-treat cells with autophagy inhibitors (e.g., chloroquine/CQ) and this compound. Monitor LC3B-II/LC3B-I ratio via Western blot and autophagic vacuoles via electron microscopy. Validate functional impact using CCK-8 assays (e.g., 4 µM this compound + CQ reduced cell viability by 40% vs. 25% with this compound alone) .

Q. How to identify biomarkers predictive of this compound resistance in EGFR T790M+ NSCLC?

  • Methodology : Collect tumor biopsies pre-/post-treatment and perform NGS or digital PCR to detect secondary mutations (e.g., C797S). Correlate findings with clinical outcomes (ORR, PFS). In clinical trials, this compound achieved 66.1% ORR in T790M+ NSCLC patients, but resistance mechanisms remain under investigation .

Q. What experimental models validate this compound’s selectivity for mutant EGFR over wild-type (WT) EGFR?

  • Methodology : Compare inhibition of EGFR phosphorylation in WT (A431) vs. mutant (H1975, HCC827) cell lines. Use enzymatic assays (IC50: 0.21–0.37 nM for T790M mutants vs. >100 nM for WT EGFR). Confirm in vivo via xenograft models (e.g., 20 mg/kg this compound induced near-complete regression in H1975 tumors) .

Q. How to optimize this compound dosing in hepatic impairment patients?

  • Methodology : Conduct PK studies in healthy vs. hepatically impaired volunteers. Measure plasma concentrations of this compound and HAS-718. Adjust doses based on AUC changes (e.g., moderate impairment may require 25–50% dose reduction) .

Clinical Trial Design Questions

Q. What criteria define dose-limiting toxicities (DLTs) in this compound phase 1 trials?

  • Methodology : Monitor Grade ≥3 adverse events (e.g., elevated CPK, AST/ALT) during the first 21-day cycle. DLTs trigger dose adjustments or cohort expansion. In phase 1/2 trials (NCT03292133), the MTD was not reached at 110 mg/day, supporting 110 mg as the RP2D .

Q. How to calculate sample size for this compound phase 2 trials targeting ORR?

  • Methodology : Use a binomial test with α=0.05 and power=90%. For example, 238 patients provide 90% power to detect an ORR increase from 30% (H0) to 40% (H1) .

Q. What PK/pharmacodynamic (PD) models link this compound exposure to tumor response?

  • Methodology : Fit preclinical xenograft data to PK/PD models (e.g., Emax models). Predict human efficacious exposure (e.g., 278 ng/mL Cmax for 75% tumor stasis in H1975 models). Validate with clinical PK data (steady-state Cmax ~190 ng/mL at 110 mg) .

Data Contradiction Analysis

Q. How to resolve discrepancies in this compound’s efficacy across NSCLC subtypes?

  • Methodology : Stratify patients by EGFR mutation subtypes (e.g., L858R vs. del19). In phase 2 trials, this compound showed consistent ORR (~66%) across subtypes, but PFS may vary due to tumor microenvironment differences .

Q. Q. Why do in vitro IC50 values differ from in vivo effective doses?

  • Methodology : Account for protein binding (>99.5% in plasma) and metabolite activity (HAS-719 retains ~50% potency). In mice, 5 mg/kg this compound achieves tumor stasis despite higher in vitro IC50 values due to sustained exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.